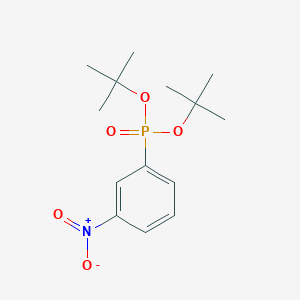

Di-tert-butyl(3-nitrophenyl)phosphonate

Description

Properties

IUPAC Name |

1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO5P/c1-13(2,3)19-21(18,20-14(4,5)6)12-9-7-8-11(10-12)15(16)17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZDJDXMFVMWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(3-nitrophenyl)phosphonate typically involves the reaction of di-tert-butyl phosphite with 3-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the benzyl chloride, resulting in the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of di-tert-butyl(3-nitrophenyl)phosphonate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity levels.

Types of Reactions:

Oxidation: Di-tert-butyl(3-nitrophenyl)phosphonate can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids or phosphonates with higher oxidation states.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The tert-butyl groups can be substituted under acidic conditions, leading to the formation of different phosphonate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Strong acids like hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Phosphonic acids or higher oxidation state phosphonates.

Reduction: Di-tert-butyl(3-aminophenyl)phosphonate.

Substitution: Various substituted phosphonate esters depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

Di-tert-butyl(3-nitrophenyl)phosphonate can be synthesized through various methods, typically involving the reaction of phosphonic acid derivatives with alcohols or phenols. The tert-butyl groups provide stability and lipophilicity, enhancing the compound's bioavailability.

Table 1: Synthesis Overview

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Phosphonic acid + 3-nitrophenol | Acid catalyst | 85 |

| Alkylation | Di-tert-butyl phosphite + 3-nitrophenol | Base catalysis | 90 |

| Hydrolysis | Di-tert-butyl(3-nitrophenyl)phosphonate | Aqueous conditions | 75 |

Di-tert-butyl(3-nitrophenyl)phosphonate has shown significant biological activity, particularly as a prodrug in cancer therapy. Its ability to inhibit specific protein interactions makes it a candidate for targeting pathways involved in tumor growth.

Case Study: Inhibition of Stat3 Phosphorylation

In a study examining the effects of phosphopeptide mimetics on Stat3 phosphorylation, di-tert-butyl(3-nitrophenyl)phosphonate was evaluated for its efficacy. The compound demonstrated the ability to inhibit Stat3 phosphorylation in breast cancer cell lines at concentrations as low as 1 µM, indicating potential for therapeutic applications in oncology .

Applications in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their roles in antiviral drugs, such as Tenofovir, where di-tert-butyl(3-nitrophenyl)phosphonate acts as a key building block in synthetic pathways .

Table 2: Pharmaceutical Applications

| Drug Name | Role of Di-tert-butyl(3-nitrophenyl)phosphonate | Mechanism of Action |

|---|---|---|

| Tenofovir | Intermediate in synthesis | Inhibition of viral reverse transcriptase |

| Adefovir | Prodrug form | Antiviral activity against hepatitis B virus |

| Anticancer agents | Inhibitor of Stat3 | Disruption of oncogenic signaling pathways |

Environmental and Industrial Applications

Beyond medicinal uses, di-tert-butyl(3-nitrophenyl)phosphonate finds utility in industrial applications, particularly as an additive in formulations requiring enhanced stability and performance. Its properties make it suitable for use in agrochemicals and materials science.

Mechanism of Action

The mechanism by which di-tert-butyl(3-nitrophenyl)phosphonate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, phosphonates can mimic phosphate esters, thereby inhibiting enzymes that process phosphate substrates. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Key Differences :

- Introducing the 3-nitrophenyl group may require nitration of a phenylphosphonate precursor or coupling with nitro-substituted aryl halides, which could lower yields due to steric and electronic challenges.

- In contrast, Di-tert-butyl hydroxymethyl phosphonate (used in Tenofovir synthesis) is synthesized via hydroxymethylation of tert-butyl phosphonate esters under optimized conditions, achieving 71% yield after crystallization .

Hydrolytic Stability and Reactivity

Phosphonate esters undergo hydrolysis under acidic or alkaline conditions, with rates influenced by substituents:

Key Observations :

- tert-butyl groups hydrolyze faster than ethyl groups under acidic conditions due to their bulkier size and weaker P–O bond stability .

- The 3-nitrophenyl group ’s electron-withdrawing nature likely accelerates hydrolysis compared to electron-donating substituents (e.g., methyl or hydroxymethyl). This property could be advantageous in prodrug activation but may reduce storage stability.

Comparative Data Table

Biological Activity

Di-tert-butyl(3-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Di-tert-butyl(3-nitrophenyl)phosphonate is characterized by the presence of a phosphonate group attached to a 3-nitrophenyl moiety. The synthesis typically involves the reaction of tert-butyl phosphite with 3-nitrophenol, leading to the formation of this compound. The general reaction can be summarized as follows:

Antiviral Properties

Research indicates that phosphonates, including di-tert-butyl(3-nitrophenyl)phosphonate, exhibit significant antiviral activity. These compounds are often studied for their ability to inhibit viral replication through various mechanisms, including interference with nucleic acid synthesis. For instance, studies have shown that related phosphonates can inhibit RNA-dependent RNA polymerase in viruses such as SARS-CoV-2, suggesting a potential therapeutic application in viral infections .

Antitumor Activity

Di-tert-butyl(3-nitrophenyl)phosphonate has also been investigated for its antitumor properties. Phosphonates have been found to induce apoptosis in cancer cells by disrupting cellular signaling pathways. A study demonstrated that certain phosphonates could inhibit tumor cell proliferation in vitro, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

- Antiviral Efficacy : A study explored the efficacy of di-tert-butyl(3-nitrophenyl)phosphonate in inhibiting viral replication in vitro. The results showed a dose-dependent reduction in viral load, highlighting its potential as an antiviral agent against various RNA viruses .

- Antitumor Mechanism : Another investigation focused on the mechanism by which di-tert-butyl(3-nitrophenyl)phosphonate exerts its antitumor effects. The compound was shown to activate caspase pathways leading to apoptosis in human cancer cell lines .

- Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of di-tert-butyl(3-nitrophenyl)phosphonate. The findings suggested favorable pharmacokinetic profiles, which support further development for therapeutic applications .

Table 1: Biological Activities of Di-tert-butyl(3-nitrophenyl)phosphonate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.